alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Descripción general

Descripción

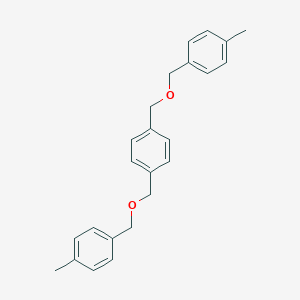

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: is an organic compound characterized by its unique structure, which includes two 4-methylbenzyloxy groups attached to a p-xylene core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene typically involves the reaction of p-xylene with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

p-xylene+2(4-methylbenzyl chloride)NaOH, refluxalpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene.

Análisis De Reacciones Químicas

Types of Reactions

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed.

Major Products Formed

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of 4-methylbenzyl alcohol.

Substitution: Formation of substituted benzyloxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

-

Reactions :

- Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Forms corresponding alcohols with reducing agents such as lithium aluminum hydride.

- Substitution : The benzyloxy groups can participate in nucleophilic substitution reactions.

Biology

- Biological Activity Investigation : Research has explored the potential antimicrobial and anticancer properties of this compound. Preliminary studies suggest that it may interact with biological targets, modulating enzyme activity or cellular pathways.

Medicine

- Drug Development : The compound is being investigated as a pharmacophore in medicinal chemistry, with potential applications in developing new therapeutic agents.

Industry

- Production of Specialty Chemicals : this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in material science.

Data Table: Chemical Reactions and Products

| Reaction Type | Reactants | Products | Common Reagents | Applications |

|---|---|---|---|---|

| Oxidation | This compound | 4-Methylbenzaldehyde or 4-Methylbenzoic acid | KMnO4, CrO3 | Organic synthesis |

| Reduction | This compound | 4-Methylbenzyl alcohol | LiAlH4, NaBH4 | Organic synthesis |

| Substitution | This compound + Nucleophile | Substituted benzyloxy derivatives | OH-, NH2- | Organic synthesis |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the compound's role as a lead structure for developing anticancer drugs. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines.

Mecanismo De Acción

The mechanism of action of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Bis(4-methoxybenzylidene)cyclopentanone

- 2,6-Bis(4-methoxybenzylidene)-1-cyclohexanone

- 4-(Trifluoromethyl)aniline

Uniqueness

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dual benzyloxy groups and p-xylene core make it a versatile compound with diverse applications in various fields.

Actividad Biológica

α,α'-Bis(4-methylbenzyloxy)-p-xylene is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article compiles existing research findings, case studies, and relevant data regarding the biological effects of this compound.

- Molecular Formula: CHO

- Molecular Weight: 346.47 g/mol

- Purity: >98% (GC)

- Physical State: Solid (white to almost white powder or crystal)

- Melting Point: 99.0 to 102.0 °C

The biological activity of α,α'-Bis(4-methylbenzyloxy)-p-xylene primarily involves interactions with cellular receptors and enzymes. Its structure suggests potential lipophilicity, which may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Toxicological Studies

-

Acute Toxicity:

- In animal studies, exposure to high concentrations of xylene derivatives has shown neurotoxic effects, including ataxia and depression of the central nervous system (CNS) .

- The LD50 for related xylene compounds indicates significant toxicity at elevated doses, suggesting that α,α'-Bis(4-methylbenzyloxy)-p-xylene may exhibit similar properties.

- Chronic Exposure:

- Genotoxicity:

Pharmacological Activity

Recent studies suggest that compounds structurally similar to α,α'-Bis(4-methylbenzyloxy)-p-xylene exhibit anti-inflammatory and analgesic properties. The exact pharmacological mechanisms are not fully elucidated but may involve modulation of inflammatory pathways or neurotransmitter systems.

Case Study 1: Neurobehavioral Effects

A study involving rats exposed to xylene derivatives demonstrated significant behavioral changes at concentrations above 300 ppm. Symptoms included altered motor coordination and increased anxiety-like behaviors, which could be extrapolated to assess the neurobehavioral impact of α,α'-Bis(4-methylbenzyloxy)-p-xylene .

Case Study 2: Hepatic Effects

In a chronic exposure study, rats exposed to a mixture of xylene isomers exhibited dose-dependent increases in liver weight and enzyme levels indicative of hepatocellular damage. These findings suggest that similar effects may be observed with α,α'-Bis(4-methylbenzyloxy)-p-xylene due to its structural similarities .

Data Summary Table

| Parameter | Observation |

|---|---|

| Molecular Weight | 346.47 g/mol |

| Purity | >98% (GC) |

| Melting Point | 99.0 - 102.0 °C |

| Acute Toxicity (LD50) | Comparable to xylene derivatives |

| Chronic Exposure Effects | Liver hypertrophy, enzyme induction |

| Genotoxicity | Generally negative in vitro for related compounds |

Propiedades

IUPAC Name |

1,4-bis[(4-methylphenyl)methoxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQICMKIDWWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616644 | |

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136861-46-6 | |

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.